2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride
CAS No.: 1158777-67-3
Cat. No.: VC8163571
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158777-67-3 |
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Molecular Formula | C11H13ClN2O2 |
Molecular Weight | 240.68 g/mol |
IUPAC Name | 2-propan-2-yl-3H-benzimidazole-5-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C11H12N2O2.ClH/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10;/h3-6H,1-2H3,(H,12,13)(H,14,15);1H |
Standard InChI Key | NOKFGRAOQSVTBB-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl |
Canonical SMILES | CC(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The molecular structure of 2-isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride (C₁₁H₁₃ClN₂O₂) integrates a benzimidazole scaffold with strategic functionalization. The benzimidazole system comprises a benzene ring fused to an imidazole, with substituents critically influencing electronic and steric properties:
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Isopropyl group (C₃H₇): Positioned at the 2-position, this branched alkyl chain enhances lipophilicity and modulates intermolecular interactions .
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Carboxylic acid (-COOH): Located at the 5-position, this group facilitates salt formation (hydrochloride) and participates in hydrogen bonding .
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Hydrochloride counterion: Improves aqueous solubility and crystallinity, critical for pharmaceutical formulation .
The planar arrangement of the benzimidazole ring allows for π-π stacking interactions, while the isopropyl group introduces steric hindrance that influences reactivity.
Table 1: Molecular Descriptors
Synthetic Methodologies
Aqueous-Phase Condensation
A scalable synthesis involves the reaction of 2,3-diaminobenzoic acid 10 with isobutyraldehyde in water under basic conditions :
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Reaction Setup: 2,3-Diaminobenzoic acid (526 mmol) is dissolved in aqueous NaOH (4M), followed by the addition of isobutyraldehyde-bisulfite adduct.
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Cyclization: Stirring at 15–25°C for 11 hours induces imidazole ring formation, monitored via HPLC .
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Acidification: HCl addition precipitates the free acid, which is subsequently converted to the hydrochloride salt .
This method achieves >95% purity with minimal organic solvent use, aligning with green chemistry principles .
Alternative Routes
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Solvent-Based Synthesis: Traditional approaches employ ethanol or THF, though these require post-reaction purification.
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Microwave-Assisted Synthesis: Reduces reaction time but faces scalability challenges.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Enhanced by the hydrochloride salt, achieving >50 mg/mL in water at 25°C .
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Thermal Stability: Decomposition occurs above 250°C, with no observed melting point due to salt dissociation .
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pH Sensitivity: Stable in acidic conditions (pH 2–4), but undergoes hydrolysis at pH >7, regenerating the free acid .
Table 2: Key Physical Properties
Property | Value | Method |
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Solubility in Water | 52 mg/mL (25°C) | Gravimetric |
pKa (Carboxylic Acid) | 3.2 ± 0.1 | Potentiometric |
LogP (Octanol-Water) | 1.8 | HPLC |
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, D₂O): δ 1.45 (d, 6H, -CH(CH₃)₂), 3.20 (m, 1H, -CH(CH₃)₂), 7.35 (d, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 8.15 (d, 1H, Ar-H) .
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (HCl N-H stretch), 1590 cm⁻¹ (imidazole ring) .
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HPLC: Retention time 6.2 min (C18 column, 0.1% TFA/MeCN gradient) .
X-ray Crystallography
Single-crystal studies reveal a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between the carboxylate and chloride ions (O···Cl distance: 3.05 Å) .
Pharmaceutical Applications
5-HT4 Receptor Agonist Synthesis
This compound serves as a precursor to amide 5, a potent 5-HT4 agonist for gastrointestinal motility disorders :
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Coupling Reaction: Reacted with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate using chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (CTFH) in water/THF .
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Bioactivity: The resulting agonist exhibits EC₅₀ = 12 nM at human 5-HT4 receptors .
Antimicrobial Activity
Derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) by inhibiting DNA gyrase.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the isopropyl and carboxylate groups to optimize pharmacokinetics.
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Drug Delivery Systems: Exploration of nanoparticle carriers to enhance bioavailability.
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Targeted Therapies: Evaluation in kinase inhibition assays for anticancer applications.
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